molecular formula C7H4Cl2O3 B037654 2,3-Dichloro-4,5-dihydroxybenzaldehyde CAS No. 125001-04-9

2,3-Dichloro-4,5-dihydroxybenzaldehyde

Cat. No.: B037654
CAS No.: 125001-04-9
M. Wt: 207.01 g/mol
InChI Key: DRELBLKEYWKKNI-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,5-dihydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,3-Dichloro-4,5-dihydroxybenzaldehyde. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anti-Obesity Effects

A notable study demonstrated that related compounds, specifically 3-chloro-4,5-dihydroxybenzaldehyde, inhibit adipogenesis in 3T3-L1 adipocyte cells by regulating adipogenic transcription factors and activating AMP-activated protein kinase (AMPK) pathways. This suggests that this compound may have similar effects, positioning it as a candidate for anti-obesity therapies .

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as polymers and metal complexes. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor technologies. For example, studies have shown that metal complexes formed with this compound exhibit enhanced catalytic properties for various organic reactions .

Water Treatment

Halogenated aromatic compounds like this compound are being investigated for their roles as disinfection byproducts (DBPs) in water treatment processes. Understanding their behavior and toxicity is crucial for developing effective water purification strategies. Research indicates that these compounds can interact with various contaminants in water systems, potentially leading to the formation of harmful byproducts .

Case Studies

StudyApplicationFindings
Study on Antimicrobial PropertiesMedicinal ChemistryDemonstrated significant antibacterial activity against E. coli and S. aureus strains.
Investigation on Anti-Adipogenic EffectsObesity ResearchShowed inhibition of lipid accumulation in adipocytes through AMPK activation.
Research on Water Disinfection ByproductsEnvironmental ScienceIdentified interactions with chlorinated compounds affecting water quality.

Properties

CAS No.

125001-04-9

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

2,3-dichloro-4,5-dihydroxybenzaldehyde

InChI

InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H

InChI Key

DRELBLKEYWKKNI-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O

Synonyms

Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.51 g of boron tribromide in methylene chloride is added to dropwise to a solution of 0.47 g of 2,3-dichloro-4,5-dimethoxybenzaldehyde in methylene chloride at -50° to -60° C. and the mixture is stirred at -50° C. to room temperature for 1 hour. The reaction mixture is poured into water and the aqueous mixture is extracted with ethyl acetate. The extract is evaporated to remove solvent. Methanol and 10% hydrochloric acid are added to the residue and the mixture is stirred at room temperature for 1 hour. To the reaction mixture are added water, and the mixture is extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. The residue is washed with n-hexane and dried to give 0.38 g of 2,3-dichloro-4,5-dihydroxybenzaldehyde.
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